molecular formula C17H21N3O2S B2739730 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034310-84-2

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2739730
CAS RN: 2034310-84-2
M. Wt: 331.43
InChI Key: QNXYIVNFLMFPSO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a thieno[3,2-c]pyridine ring, and an isoxazole ring. Piperidine is a common structure in many pharmaceuticals and alkaloids . Thieno[3,2-c]pyridine is a bioactive heterocycle that is found in various pharmacologically active compounds. Isoxazole rings are found in some natural products and drugs and are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural exploration of bioactive heterocycles, such as the title compound, are critical in the development of new therapeutic agents. A study by Prasad et al. (2018) focused on synthesizing a novel bioactive heterocycle and evaluating its antiproliferative activity. The compound was characterized using various spectroscopic techniques and X-ray diffraction, revealing a monoclinic crystal system and stable molecular structure due to inter and intra-molecular hydrogen bonds. This structural stability is crucial for the compound's biological activities and its potential therapeutic applications (Prasad et al., 2018).

Molecular Interaction Studies

The understanding of how such compounds interact with biological receptors is essential for drug design. Shim et al. (2002) investigated the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, using computational methods to develop pharmacophore models. This research contributes to the understanding of the steric and electrostatic requirements for binding to receptors, which is invaluable for the design of receptor-specific drugs (Shim et al., 2002).

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research. Patel et al. (2011) synthesized new pyridine derivatives, including compounds structurally related to the title compound, and evaluated their in vitro antimicrobial activity. Such studies highlight the potential of these compounds to serve as templates for developing new antimicrobial drugs, addressing the growing concern over antibiotic resistance (Patel et al., 2011).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated them for anticancer and antimicrobial activities. The study highlights the potential of such compounds in overcoming microbial resistance and treating cancer, demonstrating the importance of structural diversity in medicinal chemistry (Katariya et al., 2021).

Photophysical Studies

The exploration of photophysical properties of organic compounds is significant for developing fluorescent markers and sensors. Sanap et al. (2015) synthesized new organic dyes with a coumarin ring and characterized their photophysical properties, demonstrating solvatochromism. This research provides insights into the design of fluorescent materials for biological imaging and diagnostics (Sanap et al., 2015).

properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-10-15(18-22-12)17(21)19-6-2-14(3-7-19)20-8-4-16-13(11-20)5-9-23-16/h5,9-10,14H,2-4,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYIVNFLMFPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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